3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Description
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF4NO2/c18-14-13(9-1-5-11(19)6-2-9)15(24)23(16(14)25)12-7-3-10(4-8-12)17(20,21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFFPPNLQXUVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then subjected to cyclization with 4-(trifluoromethyl)benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and aromatic rings can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-4-fluorophenol
- 4-(Trifluoromethoxy)phenol
Uniqueness
Compared to similar compounds, 3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to its specific combination of halogen atoms and the pyrrole-2,5-dione core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The presence of halogens (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can significantly affect cytotoxicity against various cancer cell lines.
- Case Study : A related compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values ranging from 0.01 µM to 0.03 µM, indicating strong potential for anticancer applications .
Anti-inflammatory Properties
Compounds similar to this compound have shown anti-inflammatory effects by inhibiting key inflammatory pathways.
- Mechanism : The compound may inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in vitro and in vivo models.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may alter signaling pathways related to cell proliferation and apoptosis.
Data Table: Biological Activities
Q & A
Q. Which substituent modifications could enhance the compound’s thermal stability for material science applications?
- Methodology : Replace the 4-fluorophenyl group with bulkier aryl groups (e.g., 2-naphthyl) to reduce molecular mobility. Thermogravimetric analysis (TGA) compares decomposition temperatures. Computational studies (e.g., molecular dynamics) simulate packing efficiency in crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
